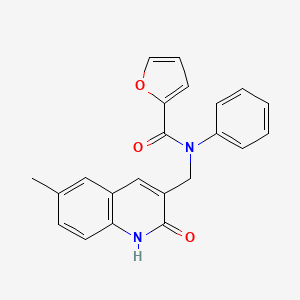
N-allyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as AMBOBA, is a novel compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique chemical structure has led to its potential use in a wide range of fields.
作用機序
N-allyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide acts as a CB1 receptor agonist, which means that it binds to and activates this receptor. This activation leads to a cascade of events within the cell, ultimately resulting in various physiological effects. For example, activation of CB1 receptors in the brain can lead to decreased pain sensation, increased appetite, and impaired memory.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in both in vitro and in vivo studies. For example, it has been shown to have analgesic effects in animal models of pain, as well as anxiolytic effects in models of anxiety. Additionally, this compound has been found to modulate the release of various neurotransmitters, including dopamine and serotonin, which are involved in mood regulation.
実験室実験の利点と制限
One of the main advantages of N-allyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide for lab experiments is its high affinity for the CB1 receptor, which makes it a useful tool for studying the physiological effects of CB1 receptor activation. Additionally, its unique chemical structure makes it a useful tool for studying the structure-activity relationships of CB1 receptor agonists. However, like all compounds, this compound has limitations, including its potential toxicity and the need for further research to fully understand its effects.
将来の方向性
There are many potential future directions for the study of N-allyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. For example, researchers could investigate its potential use in the treatment of various disorders, such as chronic pain or anxiety. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes. Finally, researchers could investigate the potential use of this compound as a tool for studying the CB1 receptor and its role in various physiological processes.
合成法
The synthesis of N-allyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with allyl bromide to form this compound. The purity of the compound is confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
N-allyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential applications in scientific research. Its unique chemical structure has led to its potential use in a wide range of fields, including neuroscience, pharmacology, and biochemistry. In particular, this compound has been found to have a high affinity for the cannabinoid receptor CB1, which is involved in various physiological processes, including pain sensation, appetite, and memory.
特性
IUPAC Name |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-3-11-17-14(20)5-4-6-15-18-16(19-22-15)12-7-9-13(21-2)10-8-12/h3,7-10H,1,4-6,11H2,2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINHUYWUEUCNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

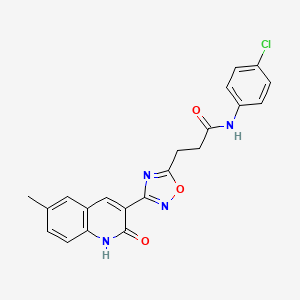

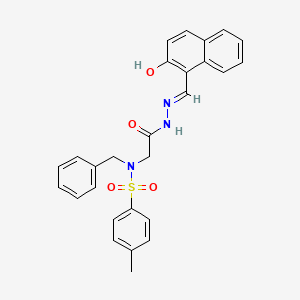
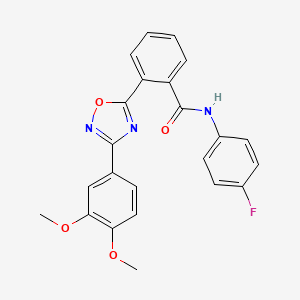
![1-(5-chloro-2-methoxybenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7717050.png)
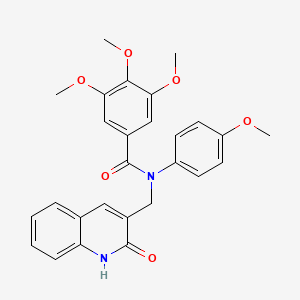
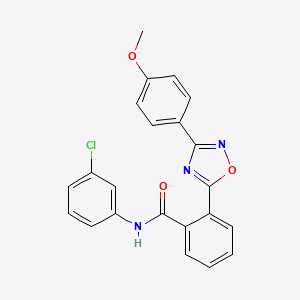
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7717075.png)
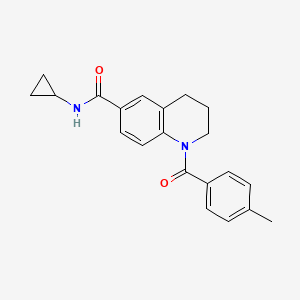
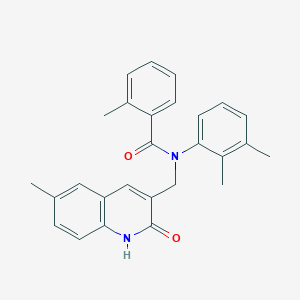
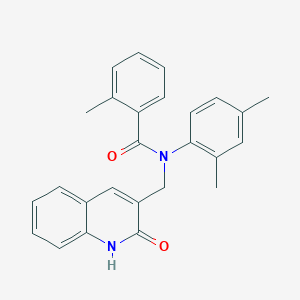
![4-bromo-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7717119.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7717122.png)
